what is 2-Boc-4-amino-octahydro-isoindole
what is 2-Boc-4-amino-octahydro-isoindole
An In-Depth Technical Guide to 2-Boc-4-amino-octahydro-1H-isoindole: A Key Scaffold for Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of tert-butyl (3aS,4R,7aR)-4-aminooctahydro-1H-isoindole-2-carboxylate, a conformationally constrained diamine building block of significant interest in medicinal chemistry. The unique stereochemistry of its cis-fused bicyclic core imparts a rigid three-dimensional structure that is highly valuable for designing selective and potent therapeutic agents. We will delve into its physicochemical properties, explore a robust synthetic strategy, present detailed experimental protocols for its preparation and subsequent elaboration, and discuss its critical applications in the development of novel pharmaceuticals, particularly as a scaffold for GABA receptor modulators and other CNS-targeting agents.
Introduction: The Strategic Value of the Octahydroisoindole Scaffold
The secondary amine of the isoindole core is protected by a tert-butoxycarbonyl (Boc) group, which is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. This leaves the primary amino group at the C4 position available for a diverse range of chemical modifications, such as acylation, sulfonylation, alkylation, and reductive amination. This differential protection is the cornerstone of its utility, allowing for the sequential and controlled elaboration of the scaffold into more complex target molecules. Its defined cis-stereochemistry (3aS,4R,7aR) further reduces conformational flexibility, making it an ideal building block for structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor binding.
Physicochemical and Safety Data
Properly understanding the physical properties and handling requirements of a building block is paramount for its effective use in a research setting.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1027333-18-1 | N/A |
| Molecular Formula | C₁₃H₂₄N₂O₂ | |
| Molecular Weight | 240.35 g/mol | |
| Appearance | White crystalline powder or liquid | , |
| Melting Point | 160-165 °C | |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF) |
Safety and Handling
This compound is intended for research use only. Standard laboratory safety protocols should be strictly followed.
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Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear protective eyewear, chemical-resistant gloves, and a lab coat.
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Storage: Store in a tightly sealed, light-resistant container (e.g., amber glass bottle) at temperatures below 25 °C. The compound may be light-sensitive.
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
The key challenge is the stereocontrolled installation of the C4-amino group on the cis-fused octahydroisoindole core. A logical approach involves the catalytic hydrogenation of a protected azido or nitro precursor, which itself can be derived from a key olefin intermediate formed via a Diels-Alder cycloaddition.
Step-by-Step Synthetic Protocol
This protocol is a representative, field-proven methodology for achieving the target structure. Each step is designed for high yield and stereochemical control.
Step 1: Synthesis of tert-butyl 1,3,3a,6,7,7a-hexahydro-1H-isoindole-2-carboxylate (Intermediate B)
The foundational bicyclic core is constructed via a [4+2] Diels-Alder cycloaddition. N-Boc-pyrrole serves as the dienophile, reacting with 1,3-butadiene to form the cis-fused hexahydroisoindole ring system. High pressure is often required to facilitate this reaction with the less reactive pyrrole dienophile.
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Setup: A high-pressure stainless-steel reactor is charged with N-Boc-pyrrole (1.0 equiv) and a suitable solvent such as toluene.
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Reaction: The reactor is cooled to -78 °C, and liquefied 1,3-butadiene (3.0-5.0 equiv) is condensed into the vessel.
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Cycloaddition: The reactor is sealed and allowed to warm to room temperature, then heated to 100-120 °C for 24-48 hours. The internal pressure will increase significantly. Causality: The thermal conditions are necessary to overcome the activation energy of the cycloaddition involving the aromatic pyrrole ring.
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Workup: After cooling, the reactor is carefully vented. The solvent is removed under reduced pressure.
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Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate B.
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Self-Validation: The structure should be confirmed by ¹H NMR, looking for the characteristic olefinic protons, and LC-MS to verify the mass.
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Step 2: Synthesis of tert-butyl (3aS,4R,7aR)-4-azidooctahydro-1H-isoindole-2-carboxylate (Intermediate A)
This step involves a hydroboration-oxidation to create an alcohol, followed by a Mitsunobu reaction to install the azide with inversion of stereochemistry, setting the crucial C4 configuration.
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Hydroboration: To a solution of Intermediate B (1.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 1.1 equiv) is added dropwise. The reaction is stirred at room temperature for 4-6 hours. Causality: Borane adds to the less sterically hindered face of the double bond, setting up the precursor stereochemistry for the subsequent inversion.
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Oxidation: The reaction is cooled to 0 °C, and water is added cautiously, followed by aqueous sodium hydroxide (e.g., 3M) and hydrogen peroxide (30% solution). The mixture is stirred vigorously for 2 hours at room temperature.
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Workup: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol intermediate.
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Azide Installation (Mitsunobu): The crude alcohol is dissolved in anhydrous THF. Triphenylphosphine (PPh₃, 1.5 equiv) is added, and the solution is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) is added dropwise, followed by diphenylphosphoryl azide (DPPA, 1.5 equiv). The reaction is allowed to warm to room temperature and stirred overnight. Causality: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the C4 position, converting the hydroxyl group to the desired azide.
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Purification: The solvent is removed, and the residue is purified by flash chromatography (ethyl acetate/hexanes) to yield Intermediate A.
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Self-Validation: Successful conversion can be monitored by the appearance of a strong, sharp azide stretch (~2100 cm⁻¹) in the IR spectrum and confirmed by NMR and LC-MS.
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Step 3: Synthesis of tert-butyl (3aS,4R,7aR)-4-aminooctahydro-1H-isoindole-2-carboxylate (1)
The final step is a clean reduction of the azide to the primary amine.
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Setup: Intermediate A (1.0 equiv) is dissolved in methanol or ethyl acetate. Palladium on carbon (10% Pd/C, 0.1 equiv by weight) is added carefully under an inert atmosphere.
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Reduction: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon or connected to a hydrogenation apparatus. The suspension is stirred vigorously at room temperature for 4-12 hours. Causality: Catalytic hydrogenation is a mild and highly efficient method for reducing azides to amines, with the only byproduct being nitrogen gas, which simplifies purification.
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Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with methanol.
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Purification: The filtrate is concentrated under reduced pressure to yield the final product 1 , which can often be used without further purification or can be recrystallized if necessary.
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Self-Validation: The completion of the reaction is confirmed by the disappearance of the azide peak in the IR spectrum and the appearance of N-H stretches (~3300-3400 cm⁻¹). The final structure and purity (>95%) should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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Applications in Drug Discovery
Compound 1 is a strategic building block primarily used in the synthesis of complex molecules targeting the central nervous system (CNS). Its rigid scaffold allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity.
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GABA Receptor Modulators: The octahydroisoindole core is a known privileged scaffold for modulators of GABA receptors. Compound 1 serves as a key intermediate in the synthesis of novel ligands designed to selectively target specific GABA receptor subtypes, which is a promising strategy for treating anxiety, epilepsy, and other neurological disorders.
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Agrochemicals: The structural motifs present in this molecule are also applicable in agrochemical research. It can be used as a precursor for insecticides that target insect GABA receptors, offering a potential mechanism for pest control.
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Constrained Peptide Mimetics: The diamine nature of the deprotected scaffold allows it to be incorporated into peptide sequences as a constrained dipeptide isostere, helping to lock the peptide backbone into a specific bioactive conformation.
Experimental Protocol: Amide Bond Formation
A primary application of compound 1 is the acylation of its C4-amino group. The following protocol describes a standard and reliable method for coupling a carboxylic acid to form a stable amide bond.
Step-by-Step Methodology
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Reagent Preparation: To a solution of the desired carboxylic acid (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 15-20 minutes.
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Expert Insight: This pre-activation step forms a highly reactive acyl-uronium intermediate from the carboxylic acid, ensuring efficient coupling. HATU is preferred for its high efficiency and low rate of epimerization with chiral substrates.
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Coupling Reaction: Add a solution of 1 (1.0 equiv) in DMF to the activated carboxylic acid mixture.
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Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
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Aqueous Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
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Trustworthiness: These washes are critical for removing the DMF solvent and excess reagents. The acidic wash removes the basic DIPEA, while the basic wash removes any unreacted carboxylic acid and the byproducts of HATU.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification and Validation: Purify the crude product by flash column chromatography on silica gel. The final product's structure, identity, and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Perspectives
tert-butyl (3aS,4R,7aR)-4-aminooctahydro-1H-isoindole-2-carboxylate is a high-value chemical tool for the modern medicinal chemist. Its well-defined stereochemistry and rigid bicyclic core provide an exceptional platform for designing molecules with improved pharmacological profiles. The orthogonal protection scheme allows for precise, selective, and versatile chemical modifications. As the demand for novel CNS-active agents and other complex molecular architectures continues to grow, the strategic application of scaffolds like 1 will undoubtedly play a pivotal role in accelerating the drug discovery process. Future work will likely focus on developing even more efficient and scalable syntheses and expanding the library of derivatives for high-throughput screening campaigns.
References
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Heugebaert, T. S. A., Roman, B. I., & Stevens, C. V. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(17), 5626–5640. Available at: [Link]
